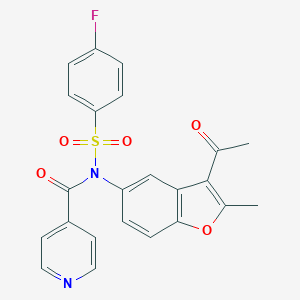

![molecular formula C27H25NO6S B281469 Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)

Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as DBCO-PEG4-alkyne, is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used for the labeling of biomolecules, including proteins, nucleic acids, and carbohydrates, with fluorescent dyes, biotin, and other tags.

Mecanismo De Acción

DBCO-PEG4-alkyne is a reactive molecule that contains an alkyne group, which can react with azide groups in other molecules through a copper-catalyzed click chemistry reaction. This reaction is highly specific and efficient, and it does not require any toxic reagents or harsh conditions. The resulting product is a stable triazole linkage that is resistant to degradation and hydrolysis.

Biochemical and Physiological Effects:

DBCO-PEG4-alkyne is a non-toxic molecule that does not have any significant biochemical or physiological effects on cells and tissues. It is highly soluble in water and organic solvents, which allows for its easy use in various experimental conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBCO-PEG4-alkyne has several advantages for lab experiments, including its high specificity, efficiency, and versatility. It can be used for the labeling and conjugation of various biomolecules, and it does not require any toxic reagents or harsh conditions. However, it also has some limitations, including its relatively high cost, the need for copper catalysts, and the potential for non-specific reactions with other functional groups.

Direcciones Futuras

There are several future directions for the use of DBCO-PEG4-alkyne in scientific research. One area of interest is the development of new fluorescent dyes and other tags that can be used for the visualization and detection of biomolecules in cells and tissues. Another area of interest is the use of DBCO-PEG4-alkyne for the conjugation of biomolecules with other molecules, such as drugs, nanoparticles, and antibodies, which can be used for targeted drug delivery and diagnostic imaging. Additionally, the use of DBCO-PEG4-alkyne in the development of new biosensors and diagnostic assays is an area of active research.

Métodos De Síntesis

The synthesis of DBCO-PEG4-alkyne involves the reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methyl-1-benzofuran-3-carboxylic acid with 4-((2,5-dimethylphenyl)sulfonyl)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting intermediate is then reacted with ethyl propiolate in the presence of triethylamine and copper(I) iodide in tetrahydrofuran to yield the final product, DBCO-PEG4-alkyne.

Aplicaciones Científicas De Investigación

DBCO-PEG4-alkyne is widely used in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is used for the labeling of biomolecules with fluorescent dyes, biotin, and other tags, which allows for the visualization and detection of these molecules in cells and tissues. It is also used for the conjugation of biomolecules with other molecules, such as drugs, nanoparticles, and antibodies, which can be used for targeted drug delivery and diagnostic imaging.

Propiedades

Fórmula molecular |

C27H25NO6S |

|---|---|

Peso molecular |

491.6 g/mol |

Nombre IUPAC |

ethyl 5-[benzoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C27H25NO6S/c1-5-33-27(30)25-19(4)34-23-14-13-21(16-22(23)25)28(26(29)20-9-7-6-8-10-20)35(31,32)24-15-17(2)11-12-18(24)3/h6-16H,5H2,1-4H3 |

Clave InChI |

DFAIAKYFNNMQJT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |

SMILES canónico |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide](/img/structure/B281388.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-[(2,4,5-trimethylphenyl)sulfonyl]acetamide](/img/structure/B281389.png)

![2,4,5-trimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281390.png)

![4-methoxy-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281393.png)

![4-ethoxy-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl]benzenesulfonamide](/img/structure/B281394.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281395.png)

![4-{Acetyl[(4-ethoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281396.png)

![Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281402.png)

![Ethyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281409.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281413.png)

![Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281415.png)

![Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)

![Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281419.png)